molecular formula C9H12N4O B15273538 (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol

Cat. No.: B15273538
M. Wt: 192.22 g/mol
InChI Key: ULAXOXFXFCBXKT-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol is a compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrazole ring also consists of a five-membered ring with two adjacent nitrogen atoms. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 1-ethylimidazole with a pyrazole derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The hydrogen atoms in the imidazole and pyrazole rings can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-4-YL)methanol
  • (1-Phenyl-1H-pyrazol-4-YL)methanol

Comparison: (1-Ethyl-1H-imidazol-2-YL)(1H-pyrazol-4-YL)methanol is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H12N4O/c1-2-13-4-3-10-9(13)8(14)7-5-11-12-6-7/h3-6,8,14H,2H2,1H3,(H,11,12)

InChI Key

ULAXOXFXFCBXKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C2=CNN=C2)O

Origin of Product

United States

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